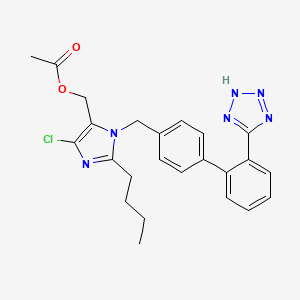

O-Acetyl Losartan

描述

属性

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUYRCVDCVFSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143427 | |

| Record name | O-Acetyl losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006062-27-6 | |

| Record name | [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetyl losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYL LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

O-Acetyl Losartan chemical structure and properties

Technical Monograph: O-Acetyl Losartan Subject: Impurity Profiling, Structural Characterization, and Analytical Control Document ID: TM-LOS-IMP-J Version: 2.0 (Scientific Reference)

Executive Summary & Chemical Identity

O-Acetyl Losartan is a critical process-related impurity and structural analogue of the antihypertensive drug Losartan Potassium. Designated as Impurity J in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP), it represents the esterified derivative of the parent molecule.

Its presence in the Active Pharmaceutical Ingredient (API) or finished dosage form indicates specific upstream processing conditions (exposure to acylating agents) or interaction with acetate-containing excipients/buffers. Due to the lability of the ester bond, O-Acetyl Losartan serves as a sensitive marker for hydrolytic stability and process integrity.

| Parameter | Technical Specification |

| Common Name | O-Acetyl Losartan |

| Pharmacopeial Designation | EP Impurity J; USP Related Compound B |

| CAS Registry Number | 1006062-27-6 |

| IUPAC Name | [2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate |

| Molecular Formula | C₂₄H₂₅ClN₆O₂ |

| Molecular Weight | 464.95 g/mol |

| Parent API | Losartan (MW 422.[1][2][3]91) |

| Mass Shift (Δ) | +42.04 Da (Acetylation: -H + Acetyl) |

Structural Architecture & Functional Logic

The molecule retains the core pharmacophore of the sartan class—a biphenyl-tetrazole system linked to a substituted imidazole ring. The critical deviation from Losartan lies at the C5 position of the imidazole ring.

-

Losartan: Contains a hydroxymethyl group (-CH₂OH), conferring polarity and H-bonding capability.

-

O-Acetyl Losartan: The hydroxyl proton is replaced by an acetyl group (-COCH₃), forming an ester. This modification significantly increases lipophilicity (LogP increase) and alters retention behavior in Reverse Phase Chromatography (RPC).

Visualization: Structural Topology

Figure 1: Structural topology of O-Acetyl Losartan highlighting the C5 esterification site relative to the conserved sartan pharmacophore.

Synthesis & Formation Mechanism

Understanding the genesis of O-Acetyl Losartan is prerequisite for controlling it. It is rarely a degradation product of pure Losartan (which oxidizes to the carboxylic acid E-3174) but rather a synthetic artifact .

Formation Pathway

The impurity typically arises during the final steps of Losartan synthesis if acetic anhydride or acetyl chloride is used (e.g., during solvent recovery or specific protection/deprotection steps involving acetate buffers).

Reaction: Nucleophilic attack of the Losartan primary alcohol (nucleophile) on an activated acetyl donor (electrophile).

Visualization: Formation & Hydrolysis Cycle

Figure 2: The lifecycle of Impurity J. Note the reversibility; O-Acetyl Losartan can hydrolyze back to the parent drug under humid or extreme pH conditions.[1]

Analytical Characterization (LC-MS & HPLC)

Accurate identification requires distinguishing O-Acetyl Losartan from other lipophilic impurities (e.g., dimer impurities).

Mass Spectrometry (LC-MS/MS) Profile

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: [M+H]⁺ = 465.18 m/z .[2]

-

Adducts: Common sodium adduct [M+Na]⁺ = 487.16 m/z.[2]

-

Fragmentation Pattern:

-

Loss of Acetyl Group: The ester bond is the weakest link. High collision energy often strips the acetate, showing a fragment at m/z 423 (Losartan core).

-

Tetrazole Cleavage: Characteristic loss of N₂ or the tetrazole ring itself.

-

HPLC Chromatographic Behavior

Because the polar hydroxyl group is masked by the acetyl moiety, O-Acetyl Losartan is significantly less polar than Losartan.

-

Retention Time (RT): Elutes after Losartan in Reverse Phase (C18) systems.

-

Relative Retention Time (RRT): Typically ~1.2 to 1.4 (depending on gradient slope).

Protocol: QC Reference Standard Preparation

Standard Operating Procedure for Impurity Qualification

-

Solvent Selection: Use Acetonitrile (ACN) . Avoid Methanol (MeOH) for long-term storage of the stock solution, as transesterification can theoretically occur over extended periods in acidic conditions.

-

Stock Concentration: Prepare 1.0 mg/mL in 100% ACN.

-

Storage: -20°C. Stability is limited at room temperature due to potential hydrolysis.

Table 1: Comparative Physicochemical Data

| Property | Losartan Potassium | O-Acetyl Losartan | Implications |

| State | Crystalline Powder | Amorphous/Solid | Impurity J is harder to crystallize. |

| Solubility | Water Soluble (Salt) | Water Insoluble | Requires high % organic for extraction. |

| LogP (Calc) | ~4.0 | ~5.2 | Stronger retention on C18 columns. |

| UV Max | 205, 254 nm | 205, 254 nm | Chromophore (biphenyl) is identical. |

Pharmacological & Toxicological Context

While O-Acetyl Losartan is regulated as an impurity, its pharmacological risk profile is mitigated by its metabolic fate.

-

Prodrug Mechanism: In vivo, esterases (carboxylesterases) in the plasma and liver rapidly hydrolyze esters. Upon ingestion, O-Acetyl Losartan would likely convert rapidly back to Losartan (Active) and Acetate (Endogenous).

-

Toxicity: There are no specific alerts for genotoxicity (unlike azido-impurities in sartans). The structural alerts are identical to the parent drug.

-

Regulatory Limits:

-

ICH Q3A(R2): Reporting threshold usually 0.05% or 0.10%.

-

Specification: Typically controlled at NMT (Not More Than) 0.15% in the API.

-

References

-

European Pharmacopoeia (Ph. Eur.) . Losartan Potassium Monograph 2232. Strasbourg: Council of Europe. (Designates Impurity J).[4][5]

-

United States Pharmacopeia (USP) . Losartan Potassium Official Monograph. Rockville, MD: USP Convention. (Designates Related Compound B).[4]

-

PubChem . O-Acetyl Losartan (Compound CID 46780033).[1][2] National Library of Medicine. Available at: [Link]

- Reddy, G.M., et al. (2013). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 25(7), 3791-3794.

- Zhao, Z., et al. (2009). "Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1060-1064.

Sources

- 1. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - O-acetyl losartan (C24H25ClN6O2) [pubchemlite.lcsb.uni.lu]

- 3. shimadzu.com [shimadzu.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. allmpus.com [allmpus.com]

Technical Guide: O-Acetyl Losartan (CAS 1006062-27-6)

Characterization, Synthesis, and Control Strategies for Losartan Impurity J

Executive Summary

This technical guide provides a comprehensive analysis of O-Acetyl Losartan (CAS 1006062-27-6), a critical process-related impurity and degradation product of the antihypertensive drug Losartan Potassium. Designated as Impurity J in the European Pharmacopoeia (EP) and Related Compound B in United States Pharmacopeia (USP) contexts, this molecule represents the acetylation of the primary alcohol on the imidazole ring of the Losartan parent structure.[1]

For drug development professionals, controlling this impurity is essential for compliance with ICH Q3A(R2) guidelines. This document details the physicochemical properties, a validated synthesis protocol for reference standard generation, and robust analytical methodologies for quantification.

Part 1: Chemical Identity & Structural Characterization

O-Acetyl Losartan is formed via the esterification of the hydroxymethyl group at the C5 position of the imidazole ring. Unlike the parent Losartan, which is amphoteric (tetrazole and imidazole), the O-acetyl derivative exhibits altered lipophilicity, impacting its retention behavior in Reverse Phase HPLC (RP-HPLC).

Physicochemical Data Table

| Parameter | Specification |

| Common Name | O-Acetyl Losartan |

| CAS Number | 1006062-27-6 |

| Pharmacopeial Designation | EP Impurity J; USP Related Compound B |

| IUPAC Name | [2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate |

| Molecular Formula | C₂₄H₂₅ClN₆O₂ |

| Molecular Weight | 464.95 g/mol |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water |

| Appearance | Off-white to pale yellow solid |

Part 2: Formation Mechanism & Synthesis

Formation in Drug Product

O-Acetyl Losartan is not typically a metabolic product but arises through two primary vectors:

-

Process Impurity: Introduction during the final synthetic steps if acetic anhydride or acetyl chloride is used in proximity to the unmasked alcohol.

-

Degradation: Transesterification reactions in formulations containing acetate buffers or excipients (e.g., degrading aspirin in combination therapies) under accelerated stability conditions (high humidity/temperature).

Synthesis of Reference Standard

To quantify this impurity, researchers must synthesize a high-purity reference standard. The following protocol utilizes a selective acetylation strategy.

Reagents:

-

Acetic Anhydride (

) -

Triethylamine (TEA) or Pyridine (Base)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolution: Dissolve 5.0 g (10.8 mmol) of Losartan Potassium in 50 mL of anhydrous DCM under nitrogen atmosphere.

-

Activation: Add 2.2 mL (1.5 eq) of Triethylamine (TEA) to the solution. Stir for 10 minutes at

. -

Acetylation: Dropwise add 1.2 mL (1.2 eq) of Acetic Anhydride. Maintain temperature below

to prevent di-acetylation (though Losartan has only one primary alcohol, the tetrazole N can react under harsh conditions). -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1). -

Quenching: Quench reaction with 20 mL water.

-

Extraction: Separate the organic layer.[3] Wash with saturated

(2 x 20 mL) to remove excess acid, followed by brine. -

Purification: Dry over

, concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM).

Reaction Pathway Visualization

Figure 1: Nucleophilic acyl substitution pathway converting Losartan to O-Acetyl Losartan.[2]

Part 3: Analytical Control Strategy

Quantification of O-Acetyl Losartan requires a selective HPLC method capable of resolving it from the parent peak and other potential degradants (e.g., Losartan Carboxylic Acid).

Validated HPLC Method Conditions

This method is adapted from standard pharmacopeial monographs for Losartan Potassium, optimized for the retention shift of the ester.

| Parameter | Condition |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18) |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water (pH 2.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (primary) and 220 nm |

| Column Temp | |

| Injection Vol | 10 µL |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 75 | 25 |

| 20 | 40 | 60 |

| 25 | 20 | 80 |

| 30 | 75 | 25 |

Technical Insight: O-Acetyl Losartan is less polar than Losartan due to the capping of the hydroxyl group. Consequently, it will elute after the main Losartan peak in a Reverse Phase system. Expect a Relative Retention Time (RRT) of approximately 1.2 to 1.3 relative to Losartan.

Part 4: Regulatory & Safety Context

ICH Q3A(R2) Limits

As a known impurity, O-Acetyl Losartan must be controlled based on the Maximum Daily Dose (MDD) of the drug product.

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (for MDD ≤ 2g)

-

Qualification Threshold: 0.15% (for MDD ≤ 2g)

Safety Assessment

While Losartan Azide impurities have faced scrutiny for mutagenicity (Ames positive), O-Acetyl Losartan is a simple ester derivative. It is generally considered a Class 5 impurity (non-mutagenic) under ICH M7 guidelines, provided no alert structures (like alkyl halides) are introduced during synthesis. It typically hydrolyzes back to Losartan (active metabolite) and acetic acid in vivo.

Impurity Fate Mapping

Figure 2: Degradation formation and subsequent in-vivo hydrolysis of Impurity J.

References

- European Pharmacopoeia (Ph. Eur.). Losartan Potassium Monograph 2232. Strasbourg: Council of Europe. (Defines Impurity J).

- United States Pharmacopeia (USP). Losartan Potassium Official Monograph. Rockville, MD: USP Convention.

-

International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. [Link]

-

PubChem . O-Acetyl Losartan Compound Summary (CID 46780033).[2] National Library of Medicine. [Link]

- Reddy, G. M., et al. (2010). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 22(5), 3792.

Sources

Biological Activity of O-Acetyl Losartan: A Technical Guide

Executive Summary

O-Acetyl Losartan (CAS: 1006062-27-6), chemically defined as [2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate, is a specific ester derivative of the angiotensin II receptor blocker (ARB) Losartan.[1] Recognized primarily as Impurity J in the European Pharmacopoeia (EP), this molecule represents a critical control point in the synthesis and stability profiling of Losartan Potassium.

From a biological perspective, O-Acetyl Losartan serves as a unique structural probe. By capping the hydroxymethyl group essential for high-affinity hydrogen bonding and metabolic activation, it alters the pharmacodynamic profile of the parent drug. This guide details its chemical basis, predicted biological activity, metabolic fate, and the experimental protocols required for its synthesis and characterization.

Chemical Identity & Structural Basis

The biological activity of sartans is strictly governed by their ability to mimic the C-terminal phenylalanine residue of Angiotensin II. Losartan relies on two key pharmacophores: the acidic tetrazole ring and the imidazole hydroxymethyl group.

Structural Modification

O-Acetyl Losartan is formed by the esterification of the C5-hydroxymethyl group on the imidazole ring.

| Feature | Losartan (Parent) | O-Acetyl Losartan (Impurity J) | Biological Implication |

| C5 Substituent | -CH2-OH (Hydroxymethyl) | -CH2-O-CO-CH3 (Acetoxymethyl) | Loss of H-bond donor; increased lipophilicity. |

| Tetrazole Ring | Acidic (pKa ~4.5) | Acidic (Unchanged) | Retains ionic interaction with AT1 receptor (Arg167). |

| Metabolic Fate | Oxidizes to E-3174 (Active) | Hydrolyzes to Losartan | Acts as a transient prodrug or lower-affinity binder. |

Structure-Activity Relationship (SAR)

The hydroxymethyl group in Losartan plays a dual role:

-

Receptor Binding: It acts as a hydrogen bond donor/acceptor within the AT1 receptor pocket. Acetylation removes the donor capability and introduces steric bulk, likely reducing direct receptor affinity (

). -

Bioactivation: Losartan is a prodrug-like molecule that is oxidized by CYP2C9/CYP3A4 to the more potent carboxylic acid metabolite (E-3174 ). Acetylation blocks this oxidation site. Consequently, O-Acetyl Losartan must first undergo hydrolysis (via plasma esterases) to regenerate Losartan before bioactivation can occur.

Biological Activity & Metabolic Pathway[3]

Mechanism of Action

While direct binding data for O-Acetyl Losartan is often proprietary to internal impurity qualification reports, its activity can be inferred from established SAR principles of the sartan class:

-

In Vitro (Receptor Level): The acetyl group likely causes a 10-100 fold reduction in AT1 receptor affinity compared to Losartan due to the loss of the critical H-bond and steric clash within the binding pocket. It behaves as a weak competitive antagonist.

-

In Vivo (Systemic Level): Upon administration (or formation), O-Acetyl Losartan functions as a prodrug . Plasma esterases rapidly hydrolyze the ester bond, releasing free Losartan. Therefore, its systemic toxicity profile is expected to mimic that of Losartan, albeit with altered pharmacokinetics (delayed Tmax).

Metabolic Pathway Visualization

The following diagram illustrates the divergent fate of O-Acetyl Losartan compared to the standard bioactivation of Losartan.

Caption: Metabolic conversion of O-Acetyl Losartan back to the parent drug Losartan, enabling subsequent bioactivation.

Experimental Protocols

For researchers needing to synthesize or characterize this molecule, the following protocols provide a self-validating workflow.

Synthesis of O-Acetyl Losartan

Objective: Selective acetylation of the primary alcohol on the imidazole ring.

-

Reagents: Losartan Potassium (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DMAP (catalytic amount), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Losartan Potassium in anhydrous DCM under nitrogen atmosphere.

-

Add Triethylamine and DMAP; stir for 10 minutes at 0°C.

-

Dropwise add Acetic Anhydride.

-

Allow to warm to room temperature and stir for 2–4 hours (Monitor by TLC/HPLC).

-

Quench: Add water to hydrolyze excess anhydride.

-

Extraction: Wash organic layer with 0.1M HCl (to remove amine) and then NaHCO3.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (SiO2).

-

-

Validation: 1H-NMR should show a singlet ~2.0 ppm (Acetyl-CH3) and a downfield shift of the methylene protons (-CH2-O-).

HPLC Detection Method (Impurity Profiling)

Objective: Separate O-Acetyl Losartan (Impurity J) from Losartan and other degradation products.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Losartan: ~8-10 min; O-Acetyl Losartan: ~12-14 min (elutes later due to higher lipophilicity). |

AT1 Receptor Binding Assay

Objective: Assess the affinity (

-

Source Material: Rat liver membrane homogenates or HEK-293 cells overexpressing human AT1 receptor.

-

Radioligand:

-Sar1-Ile8-Angiotensin II (0.2 nM). -

Protocol:

-

Incubate membranes with radioligand and varying concentrations (

to -

Incubate at 25°C for 60 minutes.

-

Terminate reaction by rapid filtration through GF/B glass fiber filters.

-

Count radioactivity.[2]

-

-

Analysis: Plot % Bound vs. Log[Concentration].

-

Expected Result: O-Acetyl Losartan curve will shift to the right (higher

) compared to Losartan, confirming reduced intrinsic affinity.

-

Visualizing the SAR Interaction

The following diagram hypothesizes the molecular interaction disruption caused by acetylation.

Caption: Schematic comparison showing how acetylation disrupts the critical hydrogen bonding interaction within the AT1 receptor pocket.

References

- European Pharmacopoeia (Ph. Eur.). Losartan Potassium Monograph 2232. (Defines Impurity J as O-Acetyl Losartan).

-

United States Pharmacopeia (USP) . Losartan Potassium: Organic Impurities.[2] .

-

PubChem . Compound Summary: O-Acetyl Losartan (CID 46780033). National Library of Medicine. Link

-

Wong, P. C., et al. (1990). "Nonpeptide angiotensin II receptor antagonists. VIII. Characterization of functional antagonism displayed by DuP 753, an orally active antihypertensive agent." Journal of Pharmacology and Experimental Therapeutics, 255(1), 584-592. (Foundational SAR for Losartan). Link

-

Reddy, A. V., et al. (2010). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 22(5), 3791-3796. (Synthesis and characterization of Impurity J). Link

Sources

[1]

Toxicological Assessment & Qualification

Genotoxicity (ICH M7)

Losartan Related Compound B shares the identical biphenyl-tetrazole scaffold as the parent.[1]

-

Assessment: It does not contain "alerting structures" (such as N-nitroso groups, alkylating agents, or epoxides) that are not already present in the parent drug.[1]

-

Classification: Likely Class 5 (No structural alerts, or alerts shared with parent) according to ICH M7 guidelines.[1] It is treated as a non-mutagenic impurity.[1]

General Toxicity (ICH Q3A)[1]

-

Qualification Threshold: For a maximum daily dose of Losartan (100 mg), the qualification threshold is 0.15% or 1.0 mg/day (whichever is lower).[1]

-

Safety Margin: Since Compound B metabolizes to the parent drug (Losartan) and Acetic Acid (a benign dietary component), it is often considered "qualified by metabolism" if levels are within reasonable limits, though standard practice dictates keeping it below the 0.15% specification limit to avoid the need for explicit bridging toxicology studies.[1]

Analytical Strategy: Isolation and Detection

The increased lipophilicity of Compound B presents a specific challenge and advantage in Reverse Phase HPLC (RP-HPLC).[1] It elutes after Losartan, often interfering with the detection of late-eluting dimers if the gradient is not optimized.[1]

Physicochemical Comparison

| Property | Losartan Potassium | Related Compound B (Acetate) | Impact on Analysis |

| Polarity | Polar (Hydroxyl/Tetrazole) | Non-Polar (Ester/Tetrazole) | B elutes later on C18 |

| Solubility | High in Water/MeOH | Low in Water, High in ACN | Sample diluent must contain organic |

| UV Max | ~254 nm | ~254 nm | Similar response factors |

| pKa | Acidic (Tetrazole) | Acidic (Tetrazole) | pH sensitive retention |

Recommended HPLC Protocol

This protocol ensures resolution of Compound B from Losartan and the aldehyde impurity.

-

Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax), 4.6 x 250 mm, 5 µm.[1]

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.0 - 2.5).[1]

-

Mobile Phase B: Acetonitrile (100%).[1]

-

Gradient Profile:

-

Flow Rate: 1.0 mL/min.[1]

-

Retention Time (Relative):

Impurity Qualification Workflow

Synthesis & Isolation for Standards

To generate "Losartan Related Compound B" for use as a Reference Standard (RS):

-

Reagents: Losartan Potassium, Acetic Anhydride, Pyridine (catalyst), Dichloromethane (solvent).[1]

-

Procedure:

-

Dissolve Losartan free acid in DCM.

-

Add 1.1 equivalents of Acetic Anhydride and catalytic Pyridine.

-

Stir at room temperature for 2-4 hours (Monitor by TLC/HPLC).

-

Quench with water, extract organic layer.[1]

-

Purification: Crystallization from Ethyl Acetate/Hexane is critical to remove unreacted Losartan.[1]

-

-

Characterization: Confirm structure via 1H-NMR (look for singlet acetyl methyl peak at ~2.0 ppm) and Mass Spectrometry (M+1 = 465.9).[1]

References

-

PubChem. Losartan Potassium Related Compound B (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][5][6][7] (2006).[1][4][6][8] Available at: [Link]

-

Stearns, R. A., et al. (1995).[1][3] Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes.[3] Drug Metabolism and Disposition.[3][9][10] Available at: [Link][1]

Sources

- 1. Losartan - Wikipedia [en.wikipedia.org]

- 2. store.usp.org [store.usp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the In-Vitro Metabolism of O-Acetyl Losartan

This guide provides a comprehensive framework for designing and executing in-vitro studies to characterize the metabolic fate of O-Acetyl Losartan. It is intended for researchers, scientists, and drug development professionals actively engaged in drug metabolism and pharmacokinetic (DMPK) studies.

Section 1: Introduction and Scientific Rationale

Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for hypertension.[1][2] Its clinical efficacy is significantly enhanced by its active metabolite, EXP3174, which is 10- to 40-fold more potent than the parent compound.[3][4] The metabolic conversion of Losartan to EXP3174 is a critical determinant of its therapeutic effect. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4.[1][3][5][6]

O-Acetyl Losartan is a derivative of Losartan. Understanding its metabolic pathway is crucial for several reasons:

-

Pro-drug Potential: Investigating whether O-Acetyl Losartan is efficiently converted to Losartan and, subsequently, to the highly active EXP3174 is essential to determine its viability as a pro-drug.

-

Metabolic Stability: Assessing the rate at which O-Acetyl Losartan is metabolized provides insights into its intrinsic clearance and potential dosing regimens.[7][8]

-

Enzyme Identification: Identifying the specific enzymes responsible for its metabolism is a regulatory expectation and is critical for predicting potential drug-drug interactions (DDIs).[9][10][11]

-

Safety Assessment: Characterizing the full metabolic profile helps in identifying potentially reactive or pharmacologically active metabolites that could contribute to the overall safety and efficacy profile.

This guide will detail the experimental workflows to systematically investigate the in-vitro metabolism of O-Acetyl Losartan, from initial stability screening to comprehensive reaction phenotyping.

Section 2: Foundational Concepts in In-Vitro Metabolism

In-vitro metabolism studies are indispensable tools in drug discovery and development, providing a window into the metabolic fate of a new chemical entity (NCE).[12][13] These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism, or recombinant enzyme systems.[14][15]

-

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[14][15][16] They are a cost-effective and widely used system for assessing metabolic stability and identifying CYP-mediated metabolism.[17]

-

S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. This makes the S9 fraction suitable for studying both Phase I and a broader range of Phase II metabolic reactions.[15][16]

-

Recombinant Enzymes: Using individually expressed CYP or UGT enzymes allows for the definitive identification of the specific isoforms responsible for a particular metabolic conversion, a process known as reaction phenotyping.[9][10]

The core principle of these assays involves incubating the test compound with the enzyme source and necessary cofactors, followed by analytical quantification of the parent compound's depletion or the formation of metabolites over time.

Section 3: Experimental Design and Protocols

Metabolic Stability of O-Acetyl Losartan in Human Liver Microsomes

The initial step is to determine the rate at which O-Acetyl Losartan is metabolized by the mixed enzyme population in HLMs. This provides the intrinsic clearance (Clint), a key parameter for predicting in-vivo hepatic clearance.

Objective: To quantify the rate of disappearance of O-Acetyl Losartan when incubated with human liver microsomes.

Experimental Workflow:

Caption: Workflow for HLM Metabolic Stability Assay.

Detailed Protocol:

-

Preparation:

-

Prepare a 1 mM stock solution of O-Acetyl Losartan in DMSO.

-

On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and O-Acetyl Losartan (final concentration of 1 µM).[18] The final volume can be scaled as needed (e.g., 200 µL).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[15][16]

-

Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM.[17]

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL).[18]

-

-

Termination and Sample Processing:

-

Immediately add the aliquot to a tube containing a quenching solution, such as 3 volumes (75 µL) of ice-cold acetonitrile, to stop the reaction.[17] This solution should contain a suitable internal standard for LC-MS/MS analysis.

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis and Data Interpretation:

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of O-Acetyl Losartan to the internal standard at each time point.

-

Calculate the percentage of O-Acetyl Losartan remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line (k) is the elimination rate constant.

-

Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

-

t½ = 0.693 / k

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

-

-

Self-Validating System:

| Control | Purpose | Expected Outcome |

| No NADPH | To check for non-NADPH dependent metabolism (e.g., esterase activity). | Minimal degradation of O-Acetyl Losartan compared to the complete incubation. |

| Heat-inactivated HLM | To ensure degradation is enzymatic. | No significant degradation of O-Acetyl Losartan. |

| Positive Control | To confirm the metabolic competency of the HLM batch. | The known substrate should be metabolized at a rate consistent with historical data. |

Reaction Phenotyping: Identifying the Responsible Enzymes

Once metabolic instability is confirmed, the next logical step is to identify which specific enzymes are responsible. This is crucial for predicting DDIs.[9][19]

Objective: To determine the contribution of major CYP and potentially UGT enzymes to the metabolism of O-Acetyl Losartan.

Two primary approaches are used in parallel for CYP phenotyping:

-

Recombinant Human CYPs (rhCYPs): Incubating O-Acetyl Losartan with a panel of individual, commercially available CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[10]

-

Chemical Inhibition in HLMs: Using selective chemical inhibitors for specific CYP enzymes in the HLM assay. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[20]

Experimental Workflow for Reaction Phenotyping:

Caption: Workflow for Reaction Phenotyping.

Protocol for Recombinant CYP Assay:

This protocol follows the same principles as the HLM stability assay, but HLM is replaced with a specific concentration of a single recombinant CYP enzyme. The incubation is run for each major CYP isoform. The rate of metabolism by each isoform is then compared.

Protocol for Chemical Inhibition Assay:

-

Follow the HLM stability protocol.

-

Prepare parallel sets of incubations. In each set, pre-incubate the HLMs with a selective inhibitor for a specific CYP enzyme before adding O-Acetyl Losartan.

-

A control incubation with no inhibitor is essential.

-

Compare the rate of O-Acetyl Losartan metabolism in the presence of each inhibitor to the control rate. A significant decrease in the metabolic rate indicates the involvement of the inhibited enzyme.

Table of Selective CYP Inhibitors:

| Target Enzyme | Selective Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Note: Concentrations of inhibitors must be carefully chosen to ensure selectivity.

Investigating Phase II Metabolism: Glucuronidation

Losartan itself is known to undergo glucuronidation.[6] It is therefore prudent to investigate if O-Acetyl Losartan or its metabolites are substrates for UGT enzymes.

Objective: To determine if O-Acetyl Losartan forms glucuronide conjugates.

Protocol for UGT Activity Assay:

-

The incubation mixture should contain HLMs, O-Acetyl Losartan, and a buffer.

-

To ensure the cofactor UDPGA can access the active site of the UGT enzymes within the microsomal vesicles, the microsomes must be "activated" with a pore-forming agent like alamethicin.[16][21]

-

The reaction is initiated by adding the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA).[14]

-

Samples are quenched and processed as in the CYP assays.

-

LC-MS/MS analysis is performed in full-scan or precursor-ion scan mode to detect potential glucuronide conjugates (mass of parent + 176 Da).

Section 4: Anticipated Metabolic Pathways and Data Interpretation

Based on the known metabolism of Losartan, we can hypothesize potential metabolic pathways for O-Acetyl Losartan.

Hypothesized Metabolic Pathways:

Caption: Hypothesized metabolic pathways of O-Acetyl Losartan.

Interpreting the Results:

-

Rapid disappearance in HLM without NADPH: This would strongly suggest that the primary metabolic route is hydrolysis of the acetyl group by esterases, which are present in HLMs and do not require NADPH. This would convert O-Acetyl Losartan to Losartan.

-

NADPH-dependent metabolism: If metabolism is significantly faster in the presence of NADPH, it indicates CYP-mediated oxidation. The reaction phenotyping experiments will then pinpoint the specific CYPs involved.

-

Formation of EXP3174: The key to pro-drug viability is the efficient formation of the active metabolite, EXP3174.[22] The LC-MS/MS analysis should be configured to monitor for Losartan, EXP3174, and the intermediate aldehyde EXP3179.[6][23]

-

Glucuronide Formation: Detection of a peak corresponding to the mass of O-Acetyl Losartan + 176 Da in the UGT assay would confirm direct glucuronidation.

Section 5: Conclusion and Future Directions

The in-vitro studies outlined in this guide provide a robust and systematic approach to characterizing the metabolic profile of O-Acetyl Losartan. The data generated will be instrumental in understanding its metabolic stability, identifying the enzymes responsible for its clearance, and ultimately predicting its pharmacokinetic behavior in vivo.

Should O-Acetyl Losartan prove to be a substrate for a polymorphic enzyme like CYP2C9, further studies may be warranted to investigate potential inter-individual variability in its metabolism. Additionally, if significant metabolism is observed, metabolite identification and structural elucidation studies would be the next logical step to ensure a complete understanding of its biotransformation.

References

-

Clinical pharmacokinetics of losartan - PubMed. Available at: [Link]

-

Losartan Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

-

Clinical Pharmacokinetics of Losartan | Request PDF - ResearchGate. Available at: [Link]

-

metabolic stability in liver microsomes - Mercell. Available at: [Link]

-

In vitro drug metabolism: for the selection of your lead compounds . Available at: [Link]

-

Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall . Available at: [Link]

-

Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PubMed Central. Available at: [Link]

-

In Vitro Metabolism Studies - Creative Biolabs. Available at: [Link]

-

UGT Activity Assay / Ligand Screening Kit (Fluorometric) (#BN00916) . Available at: [Link]

-

The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed. Available at: [Link]

-

Cyprotex Reaction Phenotyping Fact Sheet | Evotec . Available at: [Link]

-

(PDF) Novel metabolites of losartan as human peroxisome proliferator activated receptor gamma (PPAR γ) and human angiotensin receptor (AT1R) binders: An in silico study - ResearchGate. Available at: [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. Available at: [Link]

-

A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - NIH. Available at: [Link]

-

A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174) . Available at: [Link]

-

Losartan - Wikipedia. Available at: [Link]

-

CYP Inhibitors Used for Reaction Phenotyping Studies - BioIVT. Available at: [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec . Available at: [Link]

-

METABOLITES GENERATION VIA OXIDATION, HYDROXYLATION, ACYLATION, DECHLORINATION, DEALKYLATION & GLUCURONIDATION OF LOSARTAN B - aarf.asia. Available at: [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions . Available at: [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available at: [Link]

-

Human and Animal Liver Microsome Thawing and Incubation Protocol . Available at: [Link]

-

UGT Inhibition | Evotec . Available at: [Link]

-

Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - NIH. Available at: [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. Available at: [Link]

-

(PDF) Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - ResearchGate. Available at: [Link]

Sources

- 1. Losartan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]

- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. evotec.com [evotec.com]

- 10. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 11. criver.com [criver.com]

- 12. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mttlab.eu [mttlab.eu]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 16. oyc.co.jp [oyc.co.jp]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. mercell.com [mercell.com]

- 19. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioivt.com [bioivt.com]

- 21. UGT Inhibition | Evotec [evotec.com]

- 22. asianpubs.org [asianpubs.org]

- 23. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of O-Acetyl Losartan

Abstract & Introduction

Losartan is a potent, orally active angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure patient safety and drug efficacy.[3][4][5] O-Acetyl Losartan, chemically identified as (2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazol-5-yl)methyl acetate, is a known process-related impurity and potential degradant of Losartan.[6][7][8] It is listed as Losartan EP Impurity J in the European Pharmacopoeia and Losartan USP Related Compound B, signifying its regulatory importance.[6][7]

The presence of such impurities, even at trace levels, can impact the stability, efficacy, and safety profile of the final drug product.[9] Therefore, robust, sensitive, and validated analytical methods are imperative for its accurate detection and quantification. This application note provides detailed protocols for two orthogonal analytical techniques: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for confirmatory analysis and trace-level quantification.

Analyte Chemical Profile

A clear understanding of the chemical structures of the primary compound and its impurity is fundamental to developing a selective analytical method. The acetylation of the primary alcohol group in Losartan results in O-Acetyl Losartan.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Losartan | [Image of Losartan Chemical Structure] | C₂₂H₂₃ClN₆O | 422.91 | 114798-26-4[10] |

| O-Acetyl Losartan | [Image of O-Acetyl Losartan Chemical Structure] | C₂₄H₂₅ClN₆O₂ | 464.95 | 1006062-27-6[6][8] |

Principle of Analytical Separation & Detection

The selection of an analytical technique is predicated on the specific requirements of the analysis, such as required sensitivity, selectivity, and throughput. For impurity profiling, chromatographic separation is essential to resolve the analyte of interest from the main API and other related substances.

-

High-Performance Liquid Chromatography (HPLC): This technique is the cornerstone of pharmaceutical analysis.[3][11] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The hydrophobicity difference between Losartan and O-Acetyl Losartan, imparted by the acetyl group, allows for effective separation on a reversed-phase column (e.g., C18). UV detection is a robust and reliable method for quantification, suitable for the concentration levels typically encountered in routine quality control.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity compared to HPLC-UV.[13][14] After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z). Further fragmentation of the parent ion into specific product ions (Multiple Reaction Monitoring - MRM) provides an unequivocal confirmation of the analyte's identity and allows for precise quantification even at trace levels, minimizing interference from the sample matrix.[15]

Method 1: RP-HPLC-UV for Routine Quality Control

This method is designed for the reliable quantification of O-Acetyl Losartan in Losartan drug substance and formulated products, suitable for a standard QC laboratory environment.

Experimental Protocol

4.1.1. Instrumentation & Materials

-

HPLC system with a gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic data system (CDS) for data acquisition and processing.

-

Analytical balance, volumetric flasks, and pipettes.

-

Reference Standards: Losartan Potassium, O-Acetyl Losartan.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid (analytical grade), Purified water.

4.1.2. Chromatographic Conditions A reversed-phase gradient method is employed to ensure adequate separation from Losartan and other potential impurities.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 225 nm[12] |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 |

4.1.3. Preparation of Solutions

-

Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

-

O-Acetyl Losartan Stock Solution (100 µg/mL): Accurately weigh 10 mg of O-Acetyl Losartan reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serially diluting the stock solution with the diluent.

-

Sample Preparation (Losartan API): Accurately weigh 50 mg of Losartan API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 1000 µg/mL.

4.1.4. System Suitability and Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject a mid-level calibration standard five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

-

Inject the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the prepared sample solutions.

-

Quantify the amount of O-Acetyl Losartan in the sample by comparing its peak area to the calibration curve.

Workflow Diagram

Sources

- 1. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. tsijournals.com [tsijournals.com]

- 3. veeprho.com [veeprho.com]

- 4. To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels | RAPS [raps.org]

- 5. FDA permits temporary distribution of losartan with higher levels of impurity [healio.com]

- 6. O-Acetyl Losartan | 1006062-27-6 [amp.chemicalbook.com]

- 7. O-Acetyl losartan | C24H25ClN6O2 | CID 46780033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. O-Acetyl Losartan | CAS 1006062-27-6 | LGC Standards [lgcstandards.com]

- 9. Losartan Impurities | SynZeal [synzeal.com]

- 10. Losartan - Wikipedia [en.wikipedia.org]

- 11. journalwjarr.com [journalwjarr.com]

- 12. latamjpharm.org [latamjpharm.org]

- 13. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. aragen.com [aragen.com]

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of O-Acetyl Losartan in Losartan Potassium Drug Substance

Abstract

This application note describes a highly specific, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of O-Acetyl Losartan, a potential process-related impurity, in Losartan Potassium active pharmaceutical ingredient (API). The method is designed for routine quality control analysis and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Introduction: The Rationale for Monitoring O-Acetyl Losartan

Losartan is a potent, orally active angiotensin II receptor antagonist widely used in the management of hypertension.[1] During the synthesis of Losartan Potassium, various process-related impurities can be generated. O-Acetyl Losartan, also known as Losartan Impurity J, is a potential impurity that can arise from the manufacturing process, particularly if acetic acid or related reagents are used.[2] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for the quantification of O-Acetyl Losartan is essential.

This application note presents a validated isocratic RP-HPLC method that effectively separates O-Acetyl Losartan from the parent Losartan peak and other potential degradation products. The method's validation demonstrates its specificity, linearity, accuracy, precision, and robustness, making it suitable for implementation in a quality control laboratory.

Scientific Principles of the Method

The chromatographic separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Losartan and O-Acetyl Losartan are structurally similar, but the acetylation of the primary alcohol group in O-Acetyl Losartan increases its hydrophobicity. This difference in polarity allows for their separation on a C18 column.

The mobile phase, a mixture of phosphate buffer and acetonitrile, is optimized to achieve a balance between adequate retention and efficient separation. The acidic pH of the mobile phase ensures that the tetrazole group of both molecules is in a consistent protonation state, leading to sharp and symmetrical peaks.

Detection is performed using a UV detector. Losartan exhibits a UV absorbance maximum in the range of 227-235 nm.[3][4][5] Due to the structural similarity, O-Acetyl Losartan is expected to have a similar UV absorption profile, making a wavelength in this range suitable for sensitive detection of both compounds.

Experimental Protocol

Apparatus and Reagents

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals:

-

Losartan Potassium Reference Standard (USP or EP grade)

-

O-Acetyl Losartan Reference Standard

-

Potassium dihydrogen phosphate (KH2PO4), analytical grade

-

Orthophosphoric acid (H3PO4), analytical grade

-

-

Solvents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Preparation of Solutions

-

Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate solution by dissolving 3.4 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

-

Diluent: The mobile phase is used as the diluent.

-

Standard Stock Solution (Losartan): Accurately weigh and dissolve about 25 mg of Losartan Potassium Reference Standard in the diluent in a 50 mL volumetric flask to obtain a concentration of approximately 500 µg/mL.

-

Standard Stock Solution (O-Acetyl Losartan): Accurately weigh and dissolve about 10 mg of O-Acetyl Losartan Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.

-

Standard Solution for Analysis: Prepare a working standard solution by diluting the Losartan and O-Acetyl Losartan stock solutions with the diluent to obtain a final concentration of approximately 100 µg/mL of Losartan and 1 µg/mL of O-Acetyl Losartan.

-

Sample Solution: Accurately weigh and dissolve about 25 mg of the Losartan Potassium API sample in the diluent in a 50 mL volumetric flask. Dilute to volume and mix well.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 25 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Run Time | Approximately 15 minutes |

Method Validation Protocol and Results

The developed method was validated according to the ICH Q2(R1) guideline.[6]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[7] A sample of Losartan Potassium was subjected to acidic, basic, oxidative, and photolytic stress conditions.

-

Acid Hydrolysis: 1 mL of 1N HCl was added to 1 mL of a 1 mg/mL Losartan solution and heated at 80°C for 2 hours.

-

Base Hydrolysis: 1 mL of 1N NaOH was added to 1 mL of a 1 mg/mL Losartan solution and heated at 80°C for 2 hours.

-

Oxidative Degradation: 1 mL of 3% H2O2 was added to 1 mL of a 1 mg/mL Losartan solution and kept at room temperature for 24 hours.[1]

-

Photolytic Degradation: A solution of Losartan was exposed to UV light (254 nm) for 24 hours.

Results: In all stressed samples, the O-Acetyl Losartan peak was well-resolved from the main Losartan peak and any degradation products, demonstrating the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of O-Acetyl Losartan ranging from the limit of quantification (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 1.5 µg/mL).

| Parameter | Result |

| Correlation Coefficient (r²) | > 0.999 |

| Y-intercept | Close to zero |

Range

The range of the method was established from the linearity studies and was found to be from 0.1 µg/mL to 1.5 µg/mL of O-Acetyl Losartan.

Accuracy (% Recovery)

The accuracy of the method was determined by spiking a known amount of O-Acetyl Losartan into a sample of Losartan at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery was calculated for each level.

| Spike Level | Mean Recovery (%) | % RSD |

| 50% | 99.5 | 0.8 |

| 100% | 100.2 | 0.6 |

| 150% | 99.8 | 0.7 |

Precision

-

Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.

-

Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

| Precision Type | % RSD of Peak Area |

| Repeatability | < 1.0% |

| Intermediate Precision | < 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

| Parameter | Result (µg/mL) | S/N Ratio |

| LOD | 0.03 | ~3:1 |

| LOQ | 0.1 | ~10:1 |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

| Parameter Varied | Observation |

| Flow Rate (± 0.1 mL/min) | No significant change in resolution. |

| Mobile Phase pH (± 0.2) | No significant change in peak symmetry. |

| Column Temperature (± 2 °C) | Minor shifts in retention time, but resolution was maintained. |

Visualizations

Caption: HPLC analysis workflow from solution preparation to final report generation.

Caption: Logical flow of the method validation strategy based on ICH Q2(R1).

Conclusion

The isocratic RP-HPLC method described in this application note is demonstrated to be a reliable and robust method for the quantification of O-Acetyl Losartan in Losartan Potassium API. The method is specific, linear, accurate, precise, and robust over the specified range. The validation results confirm that this method is suitable for its intended purpose in a quality control environment for the routine analysis of Losartan Potassium drug substance.

References

-

Development of a HPLC-method for the simultaneous determination of losartan potassium and atenolol in tablets. Indian Journal of Pharmaceutical Sciences. Link

-

STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATENOLOL, LOSARTAN POTASSIUM AND THEIR DEGRADATION PRODUCTS. ResearchGate. Link

-

Analytical Method for Estimation of Losartan by using UV – Spectrophotometer. Global Journals. Link

-

Simultaneous estimation and validation of losartan potassium and hydrochlorothiazide in bulk and tablet dosage form by using. Der Pharma Chemica. Link

-

Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Link

-

Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. PubMed. Link

-

Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Link

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

-

Photosensitized Degradation of Losartan Potassium in an Extemporaneous Suspension Formulation. ResearchGate. Link

-

Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. Acta Farmacéutica Bonaerense. Link

-

O-Acetyl losartan. PubChem. Link

-

A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. PubMed. Link

-

ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Link

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Link

-

Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. Link

Sources

A Senior Application Scientist's Guide: Method Development and Validation for O-Acetyl Losartan Analysis

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the development and validation of a robust analytical method for O-Acetyl Losartan, a potential process-related impurity in Losartan drug substances. Targeting researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound methodology. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

The safety, efficacy, and quality of pharmaceutical products are of paramount importance. Regulatory bodies globally, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3][4][5][6] The presence of impurities, even at trace levels, can significantly impact a drug's stability and safety profile. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[1][2][3][4][5][6]

Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension, can contain various process-related impurities and degradation products.[7][8][9] One such potential impurity is O-Acetyl Losartan, an ester derivative that can form during the synthesis process.[10][11] Its structural similarity to the parent API necessitates a highly specific and sensitive analytical method for accurate quantification to ensure the quality and consistency of Losartan drug products.

This guide provides a detailed, field-proven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of O-Acetyl Losartan, in line with ICH Q2(R1) guidelines on analytical procedure validation.[12][13][14]

Understanding O-Acetyl Losartan

O-Acetyl Losartan is characterized by the acetylation of the primary alcohol group on the imidazole ring of the Losartan molecule.[11][15] This modification can occur during synthesis if acetylating agents are present or as a byproduct under specific reaction conditions.[10][11] As a specified impurity in some pharmacopeias, its control is essential.[15]

Chemical Structure:

-

Losartan: C22H23ClN6O

-

O-Acetyl Losartan: C24H25ClN6O2[15]

The addition of the acetyl group increases the molecule's hydrophobicity, a key consideration for chromatographic separation.

Strategic Method Development: A Rationale-Driven Approach

The objective is to develop a stability-indicating HPLC method that can effectively separate O-Acetyl Losartan from Losartan and other potential impurities and degradation products. The choices made during development are critical for creating a robust and reliable method.

The Logic of Chromatographic System Selection

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. It is ideal for separating moderately polar to non-polar compounds like Losartan and its impurities.[16] The increased hydrophobicity of O-Acetyl Losartan compared to Losartan allows for effective separation on a non-polar stationary phase.

-

Column (Stationary Phase): A C18 (octadecylsilane) column is the industry standard and the logical starting point. The long alkyl chains provide a highly non-polar surface, promoting retention of the analytes. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a robust choice for initial development, offering a good balance of efficiency and backpressure.

-

Detector: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. It not only allows for quantification at a specific wavelength (e.g., 220-235 nm where both Losartan and its impurities show significant absorbance) but also provides spectral data across a range of wavelengths.[17] This is invaluable for assessing peak purity and specificity, a core requirement of a stability-indicating method.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing separation in RP-HPLC.

-

Aqueous Phase: An acidic buffer is essential. Losartan contains a tetrazole ring, which is acidic. By operating at a low pH (e.g., 2.5 - 3.5), the ionization of this group is suppressed. This leads to increased retention on the C18 column and significantly improved peak shape, preventing peak tailing. A phosphate buffer is a common and reliable choice.

-

Organic Modifier: Acetonitrile is a preferred organic solvent due to its low viscosity, which results in lower backpressure, and its low UV cutoff, allowing for detection at lower wavelengths.

-

Elution Mode: A gradient elution program, where the concentration of the organic solvent is increased over time, is necessary. This is because a single isocratic mobile phase composition is unlikely to provide adequate separation of the main API peak from closely eluting impurities while also ensuring that any later-eluting impurities are cleared from the column in a reasonable time.

Detailed Experimental Protocol: HPLC Analysis of O-Acetyl Losartan

This protocol is a robust starting point for the analysis of O-Acetyl Losartan in Losartan Potassium drug substance.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent | Provides excellent separation for Losartan and its impurities.[9] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH ensures good peak shape for the tetrazole-containing analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Detection Wavelength | 220 nm | Wavelength for sensitive detection of Losartan and its related substances.[9] |

| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce run time. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Gradient Program | Time (min) | % Mobile Phase B |

| 0 | 30 | |

| 25 | 70 | |

| 30 | 70 | |

| 31 | 30 | |

| 35 | 30 |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent to ensure sample compatibility with the mobile phase.

-

Standard Stock Solution (O-Acetyl Losartan): Accurately weigh approximately 10 mg of O-Acetyl Losartan reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of 100 µg/mL.

-

Spiked Sample Solution (for Validation): Accurately weigh approximately 100 mg of Losartan Potassium into a 100 mL volumetric flask. Add a known volume of the O-Acetyl Losartan stock solution to achieve a target concentration (e.g., 0.15% of the Losartan concentration). Dissolve and dilute to volume with diluent.

Method Validation: A Self-Validating System based on ICH Q2(R1)

Method validation is the documented evidence that the analytical procedure is suitable for its intended purpose.[12][13][14][18][19][20][21]

Workflow for Method Development and Validation

Caption: A logical workflow for method development and subsequent validation.

Specificity

The ability to assess the analyte unequivocally in the presence of other components.

-

Protocol:

-

Analyze blank (diluent), placebo (if applicable), O-Acetyl Losartan standard, and Losartan API.

-

Perform forced degradation studies on Losartan (acid, base, oxidative, thermal, and photolytic stress) to ensure O-Acetyl Losartan is resolved from any degradation products.

-

-

Acceptance Criteria: The O-Acetyl Losartan peak must be free of interference from other components. Peak purity analysis using a PDA detector should yield a purity angle less than the purity threshold.

Linearity

The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Protocol: Prepare a series of at least five concentrations of O-Acetyl Losartan, ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.15%).

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 |

| 0.5 (LOQ) | 10.5 | 10.8 | 10.2 |

| 1.0 | 21.2 | 21.5 | 21.0 |

| 1.5 (100%) | 32.1 | 32.5 | 32.0 |

| 2.0 | 43.0 | 43.3 | 42.8 |

| 2.25 (150%) | 48.5 | 48.9 | 48.2 |

Accuracy

The closeness of the test results to the true value.

-

Protocol: Analyze a sample of Losartan spiked with O-Acetyl Losartan at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 50% | 0.75 | 0.74 | 98.7% |

| 100% | 1.50 | 1.51 | 100.7% |

| 150% | 2.25 | 2.26 | 100.4% |

Precision

The degree of agreement among individual test results.

-

Repeatability (Intra-assay precision):

-

Protocol: Analyze six replicate preparations of Losartan spiked with O-Acetyl Losartan at 100% of the target concentration.

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

-

-

Intermediate Precision:

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

-

| Replicate | Measured Concentration (µg/mL) |

| 1 | 1.51 |

| 2 | 1.52 |

| 3 | 1.49 |

| 4 | 1.50 |

| 5 | 1.53 |

| 6 | 1.51 |

| Mean | 1.51 |

| %RSD | 0.95% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte that can be detected.

-

LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

-

Protocol: Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small variations to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).

-

Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) must be met under all varied conditions.

Conclusion

This application note has detailed a systematic, science-based approach to the development and validation of a robust RP-HPLC method for the quantification of O-Acetyl Losartan in Losartan drug substance. By grounding the protocol in the principles of chromatographic theory and adhering to the stringent requirements of ICH guidelines, this method provides a reliable and trustworthy tool for quality control laboratories. The emphasis on the rationale behind each step empowers scientists to not only execute the protocol but also to troubleshoot and adapt it as necessary, ensuring the consistent delivery of high-quality, safe, and effective pharmaceutical products.

References

-

Rasayan Journal of Chemistry. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analytical method development and validation of losartan potassium tablet by RP-HPLC. Retrieved from [Link]

-

Analytical Method Development and Validation of Losartan Potassium and Atenolol in combined dosage form by RP-HPLC. (n.d.). Retrieved from [Link]

-

Reddy, G. M., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Retrieved from [Link]

-

Hertzog, D. L., et al. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

OUCI. (n.d.). Development and Validation of an Analytical RP-HPLC Method for Simultaneous Estimation of Losartan and its Active Metabolite (EXP-3174) in Isolated Perfused Rat Liver. Retrieved from [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). O-Acetyl losartan. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-